DL-erythro Ritalinic Acid-d10 (Major) is a deuterated form of Ritalinic Acid, which is primarily known for its application in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This compound is classified as a psychoactive substance and is a derivative of the more widely recognized methylphenidate. The addition of deuterium atoms in the structure enhances its stability and alters its pharmacokinetics, making it a valuable compound in pharmacological research.
DL-erythro Ritalinic Acid-d10 can be synthesized through various chemical processes, primarily involving the resolution of its non-deuterated counterparts. The synthesis often involves using chiral resolving agents to achieve high optical purity, which is crucial for its efficacy and safety in medical applications. The compound has been referenced in several patents and scientific literature, indicating ongoing research and development in this area .
The synthesis of DL-erythro Ritalinic Acid-d10 typically involves several key steps:
The synthesis process emphasizes environmental sustainability, utilizing eco-friendly solvents and reagents wherever possible. The reaction conditions are optimized for temperature and pressure to maximize yield and minimize byproducts .
DL-erythro Ritalinic Acid-d10 has a complex molecular structure characterized by:
The compound's structural data can be accessed through databases like PubChem, where detailed information on its chemical properties and 3D structure models are available .
DL-erythro Ritalinic Acid-d10 participates in various chemical reactions typical of similar compounds:
The reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism of action for DL-erythro Ritalinic Acid-d10 primarily involves:
Studies have shown that deuterated forms may exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially leading to prolonged effects or reduced side effects .
Relevant analytical data can be found in chemical databases that provide comprehensive profiles on physical and chemical properties .
DL-erythro Ritalinic Acid-d10 has several applications within scientific research:
This compound represents an important area of study within pharmaceutical chemistry, contributing to our understanding of stimulant medications and their effects on human physiology.
DL-erythro Ritalinic Acid-d10 (Major) (CAS: 1330166-48-7) is a deuterium-labelled internal standard (ISTD) critical for quantifying methylphenidate metabolites like ritalinic acid (RA) in enantioselective LC-MS/MS assays. With ten deuterium atoms replacing hydrogens (molecular formula C13H7D10NO2, MW 229.34), it exhibits near-identical chemical properties to unlabelled RA but distinct mass shifts (m/z 230.194 vs. 220.137). This allows co-elution with target analytes while enabling MS discrimination, correcting for matrix effects (e.g., ion suppression) and extraction variability. In blood analyses, this ISTD reduces chiral method bias to <5% and improves precision (%CV < 8%) by compensating for losses during sample preparation [1] [3] [10].
Table 1: Key Properties of DL-erythro Ritalinic Acid-d10 (Major)
Property | Specification |
---|---|
CAS Number | 1330166-48-7 |
Molecular Formula | C13H7D10NO2 |
Molecular Weight | 229.34 g/mol |
Purity | >95% (HPLC) |
SIL Type | Deuterium (d10) |
Storage Conditions | -20°C |
Efficient extraction of chiral analytes requires tailored sample pretreatment to minimize stereoisomer degradation. For DL-erythro Ritalinic Acid-d10, hybrid protocols combining protein precipitation (PPT) and solid-phase extraction (SPE) achieve >92% recovery of RA enantiomers from biological matrices:
Table 2: SPE Recovery and Matrix Effects for Ritalinic Acid Enantiomers Using d10-ISTD
Parameter | Value Range |
---|---|
Recovery (PPT + SPE) | 92–105% |
Matrix Suppression | 2–8% |
LOD/LOQ (LC-MS/MS) | 0.5 ng/mL |
Precision (%CV) | 4.1–8.5% |
Vancomycin chiral stationary phases (CSPs) outperform derivatization for separating DL-erythro Ritalinic Acid-d10 enantiomers. The macrocyclic glycopeptide’s “basket-shaped” cavities form transient diastereomeric complexes with RA enantiomers, achieving baseline resolution (Rs > 1.5) in under 6 minutes. Key advantages include:
Table 3: Performance Comparison of Chiral Resolution Techniques
Technique | Resolution (Rs) | Analysis Time | Racemization Risk |
---|---|---|---|
Vancomycin CSP | 1.8–2.2 | 5.2 min | None |
Derivatization (Marfey’s) | 1.2–1.5 | >12 h | 15–20% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: